1-[(Phenylsulfanyl)methyl]cyclopentan-1-ol
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Overview
Description
1-[(Phenylsulfanyl)methyl]cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a phenylsulfanyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Phenylsulfanyl)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with phenylthiomethyl lithium, followed by reduction. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(Phenylsulfanyl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentane thiol derivatives.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
1-[(Phenylsulfanyl)methyl]cyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Phenylsulfanyl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can form hydrogen bonds with various biomolecules, influencing their function.
Comparison with Similar Compounds
1-Phenylcyclopentanol: Similar structure but lacks the phenylsulfanyl group.
Cyclopentanol: Lacks both the phenylsulfanyl and phenyl groups.
Phenylmethanol: Contains a phenyl group but lacks the cyclopentane ring.
Uniqueness: 1-[(Phenylsulfanyl)methyl]cyclopentan-1-ol is unique due to the presence of both the phenylsulfanyl and hydroxyl groups on a cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
101704-18-1 |
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Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(phenylsulfanylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16OS/c13-12(8-4-5-9-12)10-14-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 |
InChI Key |
FOGQCSFEEHTTMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CSC2=CC=CC=C2)O |
Origin of Product |
United States |
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